Tert-butyl 3-formylazetidine-1-carboxylate
Overview
Description
Tert-butyl 3-formylazetidine-1-carboxylate is a useful research compound. Its molecular formula is C9H15NO3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Homochiral Amino Acid Derivatives :
- Methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate was hydroformylated to give various formyloxazolidine carboxylates with high diastereoselectivities. These formyl products are important intermediates for synthesizing homochiral amino acid derivatives, which have significant synthetic value (Kollár & Sándor, 1993).
Facile Synthesis of Quinoxaline-3-Carbonyl Compounds :
- A method for preparing various quinoxaline-3-carbonyl compounds through oxidation coupling of quinoxalin-2(1H)-ones with carbazates (or acyl hydrazines) was reported. The process used K2S2O8 as an oxidant in metal- and base-free conditions. When tert-butyl carbazate was used as the coupling reagent, the decarboxylation product 3-(tert-butyl)-1-methylquinoxalin-2(1H)-one was obtained, demonstrating the flexibility of tert-butyl related compounds in synthesizing bioactive structures (Xie et al., 2019).
Kinetic Resolution of Racemic Carboxylic Acids :
- The paper discusses the kinetic resolution of racemic carboxylic acids bearing a Brønsted base through an L-histidine-derived sulfonamide-induced enantioselective esterification reaction with tert-butyl alcohol. This is significant for producing highly asymmetric inductions and is a crucial step in the synthesis of various organic compounds (Ishihara et al., 2008).
Synthesis of Important Intermediates for Anticancer Drugs :
- The synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, was detailed. A high-yield synthetic method for this compound was established, which is crucial for developing and optimizing anti-tumor inhibitors (Zhang et al., 2018).
Safety and Hazards
Tert-butyl 3-formylazetidine-1-carboxylate is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P305, P338, and P351 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
Properties
IUPAC Name |
tert-butyl 3-formylazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-4-7(5-10)6-11/h6-7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQOZRRUGOADSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443973 | |
Record name | Tert-butyl 3-formylazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177947-96-5 | |
Record name | Tert-butyl 3-formylazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-formylazetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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